molecular formula C19H21N5O2 B2897098 1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-71-5

1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2897098
CAS RN: 876902-71-5
M. Wt: 351.41
InChI Key: VCPGFWQTWGAPLQ-UHFFFAOYSA-N
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Description

1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as Ro-31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first synthesized by Roche in the 1990s and has since been extensively studied for its potential in treating various diseases.

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

The structure-activity relationships and molecular studies of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, including derivatives of imidazo[2,1-f]purine-2,4-dione, have been extensively studied for their affinity towards serotoninergic and dopaminergic receptors. These compounds exhibit a range of receptor activities, with some showing potential as anxiolytic and antidepressant agents due to their affinity for 5-HT1A, 5-HT7 receptors, and dopamine D2 receptors. Docking studies suggest that substituents at specific positions could be crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Synthesis and Chemical Properties

Research into the synthesis and properties of mesoionic purinone analogs, including imidazo[2,1-f]purine derivatives, has led to insights into their chemical behavior, such as hydrolytic ring-opening reactions and cycloaddition processes. These studies contribute to our understanding of the compound's reactivity and potential for further chemical modification (Coburn & Taylor, 1982).

Pharmacological Properties

Further synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives have identified compounds with significant potential as anxiolytic and antidepressant agents. This research highlights the importance of the arylpiperazinylalkyl chain length and the substituents' effects on the compound's pharmacological activity, providing a pathway for the development of new therapeutic agents (Zagórska et al., 2009).

Antiviral and Antihypertensive Activity

The synthesis of 7,8-polymethylenepurine derivatives has opened avenues for exploring the antiviral and antihypertensive activities of these compounds. The strategic introduction of substituents and the creation of precursor compounds for further modification have been instrumental in identifying new potential therapeutic uses (Nilov et al., 1995).

properties

IUPAC Name

2,4,7,8-tetramethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-11-12(2)24-15-16(21(4)19(26)22(5)17(15)25)20-18(24)23(11)13(3)14-9-7-6-8-10-14/h6-10,13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPGFWQTWGAPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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